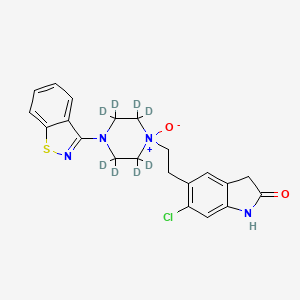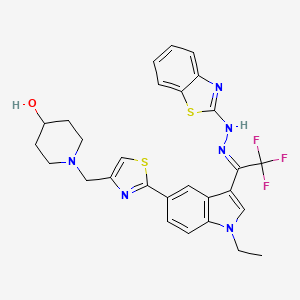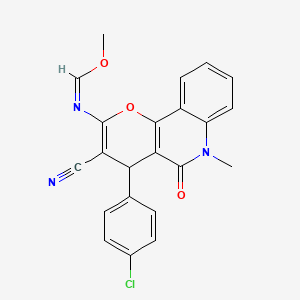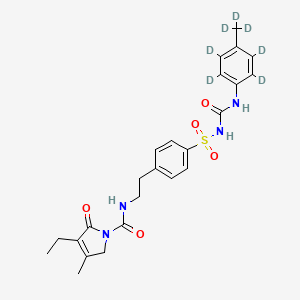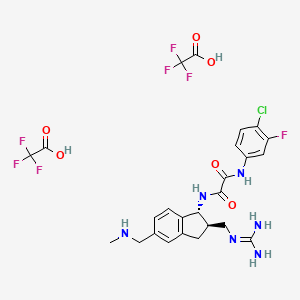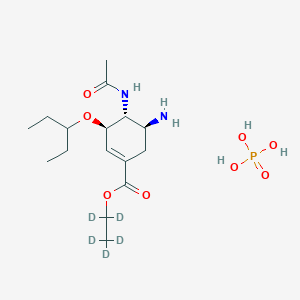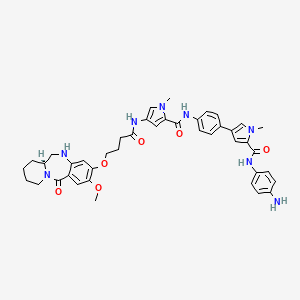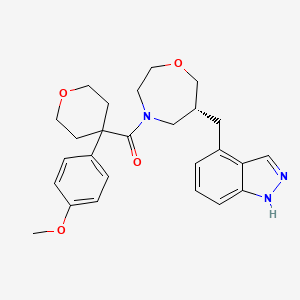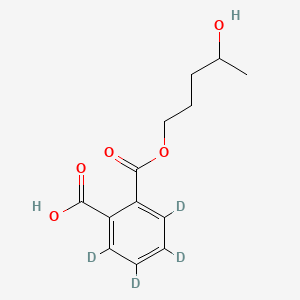
Mono(4-hydroxypentyl)phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound with the molecular formula C13H12D4O5 and a molecular weight of 256.29. It is a stable isotope-labeled compound used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-hydroxypentyl)phthalate-d4 involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Mono(4-hydroxypentyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of 4-hydroxypentanol derivatives.
Substitution: Formation of various substituted phthalate esters.
Applications De Recherche Scientifique
Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Environmental Science: Used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace metabolic pathways and study the kinetics of chemical reactions. It interacts with enzymes and other biomolecules, allowing researchers to gain insights into the metabolic processes and reaction mechanisms.
Comparaison Avec Des Composés Similaires
Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Mono(4-hydroxypentyl)phthalate: The non-deuterated version, used for similar applications but lacks the benefits of stable isotope labeling.
Mono(2-ethylhexyl)phthalate: Another phthalate ester used in plasticizers and research.
Mono(2-hydroxyethyl)phthalate: Used in similar research applications but with different functional groups.
This compound stands out due to its enhanced stability and traceability in various scientific studies.
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
Clé InChI |
PDIKFAUTXCJYHZ-USSMZTJJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)O)[2H])[2H] |
SMILES canonique |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


